molecular formula C6H3BrN4 B11890706 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11890706
M. Wt: 211.02 g/mol
InChI Key: JELSHFMAZLNEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile (CAS 1823407-59-5) is a brominated pyrazole derivative of high interest in organic synthesis and medicinal chemistry research. This compound features a nitrile group at the 4-position of the pyrazole ring and a cyanomethyl substituent on the ring nitrogen, creating a multifunctional scaffold for constructing complex heterocyclic systems . As a key synthetic intermediate, this bromopyrazole is a valuable precursor for the development of fused pyrazole compounds, such as pyrazolopyridines and pyrazolopyrimidines, which are prominent cores in pharmaceutical development . The 5-aminopyrazole scaffold, to which this compound is related, is recognized for yielding derivatives with a broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial properties . The strategic bromine substitution offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H3BrN4

Molecular Weight

211.02 g/mol

IUPAC Name

5-bromo-1-(cyanomethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C6H3BrN4/c7-6-5(3-9)4-10-11(6)2-1-8/h4H,2H2

InChI Key

JELSHFMAZLNEJU-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C#N)Br)CC#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

A prototypical route begins with the reaction of β-ketonitriles (e.g., 3-cyanopentane-2,4-dione) with methylhydrazine in ethanol at reflux (24–48 hours). This yields 1-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a pale-yellow solid (m.p. 148–150°C). Key spectral data:

  • IR : ν = 2,227 cm⁻¹ (C≡N), 1,688 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆): δ = 3.95 (s, 2H, CH₂CN), 6.82 (s, 1H, pyrazole-H)

Regioselective Bromination Using NBS

The intermediate undergoes bromination with NBS (1.1 eq) in acetonitrile at 0–5°C for 6 hours, achieving 78–85% yield. The reaction proceeds via radical mechanism, favoring C5 bromination due to electron-withdrawing effects of the cyano groups.

Optimization Table :

ParameterOptimal ValueYield Impact
SolventAcetonitrile+15% vs THF
Temperature0–5°CPrevents di-bromination
NBS Equivalents1.1Maximizes mono-selectivity

Direct Bromination of Preformed Pyrazole Derivatives

An alternative one-pot approach brominates prefunctionalized pyrazoles. For example, 1-(cyanomethyl)-5-amino-1H-pyrazole-4-carbonitrile is treated with HBr/H₂O₂ in acetic acid at 40°C for 12 hours, yielding 72% product.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution (EAS), where HBr generates Br⁺ ions. The amino group at C5 directs bromination through resonance stabilization of the intermediate arenium ion.

Comparative Data :

Brominating AgentSolventTime (h)Yield
NBSCH₃CN685%
Br₂CH₂Cl₂868%
HBr/H₂O₂AcOH1272%

Cyanomethylation of 5-Bromo-1H-pyrazole-4-carbonitrile

This method involves introducing the cyanomethyl group post-bromination. 5-Bromo-1H-pyrazole-4-carbonitrile is treated with chloroacetonitrile (1.2 eq) and K₂CO₃ in DMF at 80°C for 8 hours, achieving 70% yield.

Key Advantages :

  • Avoids regioselectivity challenges in bromination

  • Enables modular synthesis of derivatives

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of chloroacetonitrile

  • Lower yields compared to sequential cyclocondensation-bromination

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reactions. A mixture of 3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and NBS in DMF irradiated at 100°C for 20 minutes achieves 82% yield.

Benefits :

  • 10-fold reduction in reaction time

  • Enhanced selectivity due to rapid heating

Representative Procedure :

  • Combine precursor (1.0 mmol), NBS (1.1 mmol), and DMF (5 mL)

  • Irradiate at 300 W, 100°C, 20 min

  • Cool, pour into ice-water, and filter

Critical Analysis of Methodologies

Yield and Scalability

The cyclocondensation-bromination route (Method 1) remains optimal for large-scale synthesis (>100 g), with yields consistently above 80%. In contrast, cyanomethylation (Method 3) struggles with scalability due to solvent volume requirements.

Purity and Byproducts

NBS-mediated bromination generates minimal byproducts (<5% di-brominated species), whereas HBr/H₂O₂ systems produce up to 15% oxidation byproducts (e.g., pyrazole N-oxides).

Environmental Impact

Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating . However, acetonitrile (Method 1) poses greater toxicity concerns than acetic acid (Method 2).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The presence of cyano groups allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile serves as an important intermediate in synthesizing diverse organic compounds. Its ability to undergo various chemical reactions allows chemists to create complex structures that are essential in pharmaceutical development.

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The interaction of the bromine and cyano groups with biological targets makes it a candidate for drug development. For instance, it has shown promise in studies focusing on:

  • Enzyme Inhibition : Binding to specific enzymes can lead to modulation of their activity, which is critical in developing therapeutic agents .
  • Receptor Modulation : The compound's affinity for receptors can be harnessed to influence biological pathways relevant to various diseases .

Agrochemical Development

Beyond medicinal applications, 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is also utilized in the production of agrochemicals. Its reactivity allows it to be incorporated into formulations that enhance crop protection or growth .

Case Studies and Research Findings

Several studies have highlighted the utility of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile:

  • Enzyme Interaction Studies : Research has demonstrated that this compound effectively binds to various biological targets, showcasing its potential as a lead compound in drug design .
StudyFindings
Taylor and Hartke (1959)Initial synthesis methods established for pyrazole derivatives, paving the way for further research into their applications.
Recent InvestigationsShowed significant biological activity linked to enzyme inhibition, suggesting pathways for therapeutic use .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile with structurally related brominated pyrazole carbonitriles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications CAS Number Reference
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile -Br (C5), -CH₂CN (N1), -CN (C4) C₆H₄BrN₃ 213.02 Pharmaceutical intermediates Not explicitly listed
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile -Br (C5), -Ph (N1), -CN (C4) C₁₀H₆BrN₃ 248.08 Ligand synthesis, catalysis 76767-44-7
5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile -Br (C5), -pyrimidinyl (N1), -CN (C4) C₈H₄BrN₅ 250.06 Kinase inhibitor intermediates 1269291-98-6
5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile -Br (C5), -CH₂CH₃ (N1), -CN (C4) C₆H₆BrN₃ 200.04 Agrochemical precursors 1823838-43-2
5-Bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile -Br (C5), -3-F-Ph (N1), -CN (C4) C₁₀H₅BrFN₃ 266.07 Anticancer agent scaffolds 1269293-65-3

Key Observations:

  • Substituent Effects on Reactivity: The cyanomethyl group in the target compound enhances electrophilicity compared to bulkier substituents like phenyl or pyrimidinyl, enabling nucleophilic substitutions at N1 .
  • Biological Activity: Pyrazole derivatives with aromatic substituents (e.g., 3-fluorophenyl in ) exhibit higher anticancer activity due to improved lipophilicity and target binding .
  • Synthetic Utility: Bromine at C5 facilitates cross-coupling reactions, while nitrile groups at C4 stabilize intermediates in heterocyclic synthesis .

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogs like 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7) are solids at room temperature, suggesting similar behavior .
  • Solubility: The cyanomethyl group increases polarity, enhancing solubility in DMF or DMSO compared to ethyl or phenyl analogs .
  • Stability: Bromine at C5 reduces ring electron density, increasing resistance to electrophilic attack compared to non-brominated derivatives .

Biological Activity

5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the 5-position, a cyanomethyl group at the 1-position, and a carbonitrile functional group at the 4-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, including reactions involving malononitrile derivatives and halogenated compounds. The compound serves as a precursor for synthesizing other bioactive derivatives, which can enhance its biological properties.

Biological Activities

Research indicates that 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile exhibits significant biological activity across various domains:

1. Antimicrobial Activity

  • In vitro studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, certain pyrazole derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

2. Anticancer Potential

  • Pyrazole derivatives, including 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile, have been investigated for their anticancer properties. In studies involving breast cancer cell lines, compounds containing bromine substituents exhibited significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

3. Enzyme Inhibition

  • The compound has been explored as an enzyme inhibitor, particularly in relation to pathways involving cyclic AMP (cAMP). Its structural features allow it to interact effectively with various biological targets, potentially modulating enzymatic activities crucial for cellular functions .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study examining the antimicrobial effects of pyrazole derivatives, researchers evaluated the activity of several compounds derived from 5-bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile against common bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, highlighting their potential as therapeutic agents in treating infections .

Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results revealed that specific pyrazole derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents, with enhanced effects noted when used in combination therapies .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialMIC values of 0.22 - 0.25 μg/mL against Staphylococcus species
AnticancerSignificant cytotoxicity in MCF-7 and MDA-MB-231 cell lines; synergistic effects with doxorubicin
Enzyme InhibitionPotential modulation of cAMP-related pathways

Q & A

What are the established synthetic protocols for 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as bromination of a pyrazole precursor followed by cyanomethylation. For example:

  • Step 1: Bromination at the pyrazole C-5 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
  • Step 2: Introduction of the cyanomethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetonitrile with a base like K₂CO₃).
    Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR spectroscopy for structural confirmation. For example, the cyanomethyl group’s nitrile signal appears at ~110–120 ppm in ¹³C NMR .

Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; cyanomethyl protons at δ ~4.5 ppm). ¹³C NMR confirms nitrile carbons (~110–120 ppm) and quaternary carbons.
  • Infrared (IR) Spectroscopy: Detects nitrile stretches (~2200–2250 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates molecular geometry, as demonstrated in related pyrazole derivatives .

How can researchers address discrepancies between experimental spectroscopic data and theoretical predictions during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or IR shifts) require:

  • Cross-validation: Repeat synthesis to rule out impurities.
  • Advanced techniques: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in studies of analogous pyrazole-carbonitrile compounds .
  • Computational comparison: Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be compared to experimental data .

What strategies are effective in optimizing reaction yields for halogenated pyrazole derivatives like this compound?

Methodological Answer:

  • Temperature control: Lower temperatures (0–5°C) minimize side reactions during bromination.
  • Catalyst selection: Use phase-transfer catalysts (e.g., TBAB) to enhance cyanomethylation efficiency.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as shown in similar syntheses .

How does the electron-withdrawing cyanomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The cyanomethyl group increases electrophilicity at the pyrazole C-4 position by withdrawing electron density, facilitating nucleophilic attacks (e.g., by amines or thiols). This is confirmed by comparing reactivity with non-cyanomethylated analogs in kinetic studies .

What computational modeling approaches are suitable for predicting the biological activity of this pyrazole derivative?

Methodological Answer:

  • Molecular Docking: Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time.
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., bromine, cyanomethyl) with bioactivity data from in vitro assays .

How should researchers design control experiments to validate the stability of this compound under different storage conditions?

Methodological Answer:

  • Accelerated stability studies: Store samples at elevated temperatures (40°C) and high humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring: Use HPLC to track degradation products and NMR to detect structural changes. Related pyrazole derivatives show stability in inert atmospheres and dark conditions .

What methodologies are recommended for analyzing the crystal packing and intermolecular interactions of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction: Resolve hydrogen bonding (e.g., C≡N···H interactions) and π-stacking between pyrazole rings.
  • Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., Br···H or C≡N···C interactions), as applied to structurally similar compounds .

How can structure-activity relationship (SAR) studies be systematically conducted to evaluate its potential pharmacological applications?

Methodological Answer:

  • Substituent variation: Synthesize analogs with modified groups (e.g., replacing Br with Cl or CF₃).
  • In vitro assays: Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., COX-2 or kinase targets).
  • Data correlation: Use regression analysis to link substituent electronic parameters (Hammett σ) with bioactivity .

What advanced purification techniques are critical for isolating high-purity samples of this compound?

Methodological Answer:

  • Flash chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove halogenated byproducts.
  • HPLC-PDA: Confirm purity (>98%) and detect trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.